Tetraethoxy(phenyl)-lambda~5~-phosphane
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Overview
Description
Tetraethoxy(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and four ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethoxy(phenyl)-lambda~5~-phosphane typically involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base. The reaction proceeds as follows:
PhPCl2+4EtOH→PhP(OEt)4+2HCl
where Ph represents the phenyl group and Et represents the ethoxy group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetraethoxy(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraethoxy(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetraethoxy(phenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions and influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethoxysilane: Similar in structure but contains silicon instead of phosphorus.
Phenylphosphonic Acid: Contains a phenyl group and phosphonic acid moiety.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus.
Uniqueness
Tetraethoxy(phenyl)-lambda~5~-phosphane is unique due to its combination of ethoxy and phenyl groups bonded to phosphorus, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming complexes with metal ions makes it valuable in both research and industrial applications.
Properties
CAS No. |
23855-82-5 |
---|---|
Molecular Formula |
C14H25O4P |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
tetraethoxy(phenyl)-λ5-phosphane |
InChI |
InChI=1S/C14H25O4P/c1-5-15-19(16-6-2,17-7-3,18-8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI Key |
YDYALVKPNTWSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C1=CC=CC=C1)(OCC)(OCC)OCC |
Origin of Product |
United States |
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